molecular formula C19H16N6OS B4629697 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

Cat. No. B4629697
M. Wt: 376.4 g/mol
InChI Key: KJNIHFKESTWWQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiadiazole and triazole derivatives are synthesized through a variety of methods, including the reaction of hydrazinecarbothioamides with iodine and triethylamine in DMF to yield thiadiazole derivatives (Pavlova et al., 2022). Another approach involves the reaction of amino-triazole-thiol with carbamoyl benzoic acid derivatives to synthesize triazolo[1,3,4]thiadiazole derivatives (Patel & Patel, 2015).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through various spectroscopic techniques including NMR, FT-IR, and LC-MS, indicating the successful formation of the thiadiazole and triazole cores (Patel, Patel, & Shah, 2015). Molecular docking studies further suggest potential biological activities by evaluating the interaction with target enzymes such as dihydrofolate reductase (Pavlova et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving thiadiazole and triazole compounds often lead to the formation of biologically active molecules. For example, microwave-assisted synthesis under solvent-free conditions has been utilized to produce thiadiazole derivatives with significant anticancer activity (Tiwari et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, can be inferred from their synthesis and molecular structure. The presence of various functional groups (e.g., amide, thiol) influences these properties significantly.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are shaped by the thiadiazole and triazole rings. These compounds exhibit a range of biological activities, including anticancer potential, as indicated by their inhibitory effects on various cancer cell lines (Ravinaik et al., 2021).

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

  • Synthesis and Biological Activity Evaluation : A series of heterocyclic compounds, including derivatives of 1,3,4-thiadiazoles and triazoles, were synthesized and characterized, revealing potential antibacterial and antifungal activities. This suggests that compounds with similar structures could be explored for their antimicrobial properties (Patel & Patel, 2015) Advances in Applied Science Research.

Anticancer Activity

  • Anticancer Compound Design : Research focused on designing and synthesizing compounds with 1,3,4-thiadiazole and triazole components has shown promising anticancer activities against various cancer cell lines, indicating potential therapeutic applications (Ravinaik et al., 2021) Russian Journal of Organic Chemistry.

Photophysical Properties and Applications

  • Fluorescent Compound Synthesis : Derivatives of 1,3,4-thiadiazoles and benzamides have been synthesized and studied for their photophysical properties, including fluorescence characteristics. These findings suggest potential applications in materials science, particularly in the development of novel fluorescent materials (Zhang et al., 2017) Tetrahedron.

Insecticidal Activity

  • Insecticidal Compound Synthesis : Research into novel heterocycles incorporating a thiadiazole moiety has demonstrated insecticidal activity against agricultural pests, indicating potential applications in pest management (Fadda et al., 2017) RSC Advances.

Antimicrobial and Antiviral Activities

  • Antimicrobial and Antiviral Compound Development : Studies on derivatives of thiadiazoles and triazoles have reported significant antimicrobial and antiviral activities, suggesting that compounds with these structural elements could be explored further for developing new antimicrobial and antiviral agents (Hebishy et al., 2020) ACS Omega.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyltriazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-2-17-22-23-19(27-17)21-18(26)14-8-10-15(11-9-14)25-16(12-20-24-25)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNIHFKESTWWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
Reactant of Route 5
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
Reactant of Route 6
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

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